1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene
Brand Name: Vulcanchem
CAS No.: 1404194-48-4
VCID: VC2712565
InChI: InChI=1S/C8H6ClF3O/c1-5-4-6(10)2-3-7(5)13-8(9,11)12/h2-4H,1H3
SMILES: CC1=C(C=CC(=C1)F)OC(F)(F)Cl
Molecular Formula: C8H6ClF3O
Molecular Weight: 210.58 g/mol

1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene

CAS No.: 1404194-48-4

Cat. No.: VC2712565

Molecular Formula: C8H6ClF3O

Molecular Weight: 210.58 g/mol

* For research use only. Not for human or veterinary use.

1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene - 1404194-48-4

Specification

CAS No. 1404194-48-4
Molecular Formula C8H6ClF3O
Molecular Weight 210.58 g/mol
IUPAC Name 1-[chloro(difluoro)methoxy]-4-fluoro-2-methylbenzene
Standard InChI InChI=1S/C8H6ClF3O/c1-5-4-6(10)2-3-7(5)13-8(9,11)12/h2-4H,1H3
Standard InChI Key MLRPPKZKYARUJR-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)OC(F)(F)Cl
Canonical SMILES CC1=C(C=CC(=C1)F)OC(F)(F)Cl

Introduction

Chemical Structure and Fundamental Properties

1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene is characterized by a benzene ring substituted with multiple functional groups that impart unique chemical and biological properties. The compound features a chloro(difluoro)methoxy group, a fluorine atom, and a methyl group attached to a benzene ring in specific positions.

Basic Identification Data

ParameterValue
CAS Number1404194-48-4
Molecular FormulaC8H6ClF3O
Molecular Weight210.58 g/mol
IUPAC Name1-[chloro(difluoro)methoxy]-4-fluoro-2-methylbenzene
Standard InChIInChI=1S/C8H6ClF3O/c1-5-4-6(10)2-3-7(5)13-8(9,11)12/h2-4H,1H3
Standard InChIKeyMLRPPKZKYARUJR-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=CC(=C1)F)OC(F)(F)Cl

The molecular structure features a benzene ring with a chloro(difluoro)methoxy group (-OC(F)₂Cl) at position 1, a methyl group (-CH₃) at position 2, and a fluorine atom at position 4. This unique arrangement of substituents contributes to the compound's distinctive chemical behavior and potential applications.

PropertyExpected Value/Characteristic
Physical StateLikely a liquid or crystalline solid at room temperature
SolubilityPoor solubility in water; good solubility in organic solvents
StabilityRelatively stable due to the aromatic ring structure
LipophilicityHigh, due to halogen content
Boiling PointExpected to be >200°C (based on similar compounds)

The presence of fluorine atoms significantly influences the compound's electronic properties, making it more lipophilic and metabolically stable compared to non-fluorinated analogs. The chloro(difluoro)methoxy group further contributes to its unique chemical reactivity patterns.

Synthesis Methodologies

The synthesis of 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene typically involves specialized halogenation techniques. Several synthetic approaches have been documented in the literature.

Nucleophilic Aromatic Substitution

A common synthetic route involves nucleophilic aromatic substitution reactions. This approach typically includes reacting a suitable precursor (such as a hydroxybenzene derivative) with a chloro(difluoro)methoxy reagent under controlled conditions. The reaction often requires:

  • Selection of an appropriate starting material with the desired substitution pattern

  • Introduction of the chloro(difluoro)methoxy group through reaction with specific reagents

  • Optimization of reaction conditions to achieve high yields and selectivity

Halogenation Processes

Another approach involves direct halogenation of pre-functionalized benzene derivatives. This method may include:

  • Initial preparation of a fluorinated or methylated benzene derivative

  • Introduction of additional halogen atoms at specific positions

  • Addition of the chloro(difluoro)methoxy group through specialized reagents

These synthetic processes often require careful control of reaction conditions, including temperature, pressure, solvent selection, and catalyst type to ensure high yields and product purity. The reactions are typically performed under inert atmosphere conditions to prevent unwanted side reactions.

Chemical Reactivity and Transformations

1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene exhibits distinct reactivity patterns influenced by its halogenated substituents and aromatic structure.

Common Reaction Types

The compound can participate in various chemical transformations:

Reaction TypeDescriptionCommon ReagentsPotential Products
Nucleophilic SubstitutionReplacement of halogen atoms by nucleophilesKOH, NaOH, aminesHydroxylated or aminated derivatives
OxidationTransformation of methyl group or aromatic ringKMnO₄, H₂O₂Carboxylic acid derivatives
ReductionReduction of halogen groupsLiAlH₄, NaBH₄Dehalogenated products
Coupling ReactionsFormation of C-C bondsPd catalysts, boronic acidsComplex molecular structures

The reactivity of the chloro(difluoro)methoxy group makes it particularly useful as a building block in the synthesis of more complex organic molecules. The fluorine atoms enhance the stability of certain intermediates, potentially enabling selective transformations at specific positions.

Reaction Mechanisms

The mechanisms of reactions involving 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene are largely influenced by:

  • The electron-withdrawing nature of the halogen substituents

  • The steric hindrance provided by the methyl group

  • The electronic effects of the chloro(difluoro)methoxy group on the aromatic ring

These factors can lead to regioselective reactions, making the compound valuable in targeted synthetic applications where specific substitution patterns are required.

Biological Activity and Mechanism of Action

The biological activity of 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene is primarily attributed to its unique structural features, particularly the presence of halogen atoms.

Enzyme and Receptor Interactions

The compound's halogenated structure enhances its interactions with biological targets:

  • The fluorine atoms increase binding affinity to enzymes and receptors through electronic effects

  • The chloro(difluoro)methoxy group can engage in hydrogen bonding and other non-covalent interactions

  • The aromatic structure facilitates π-π stacking with aromatic amino acid residues in proteins

These interaction capabilities make the compound potentially valuable in modulating enzyme activity or receptor function, which could be exploited in drug development.

Metabolic Stability

Fluorinated compounds typically exhibit increased metabolic stability compared to their non-fluorinated analogs. This property can lead to:

  • Extended half-life in biological systems

  • Resistance to certain metabolic degradation pathways

  • Potentially enhanced bioavailability

These characteristics contribute to the compound's potential value in pharmaceutical applications where metabolic stability is a desired property.

Applications in Research and Industry

1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene has several potential applications across different scientific and industrial domains.

Pharmaceutical Applications

The compound shows promise in drug development:

  • As a building block for synthesizing bioactive molecules

  • For enhancing pharmacokinetic properties of drug candidates

  • In structure-activity relationship studies to optimize drug efficacy

The fluorine atoms in the compound can significantly alter a molecule's lipophilicity, bioavailability, and target binding affinity, making it valuable in medicinal chemistry research.

Chemical Synthesis Applications

In synthetic organic chemistry, the compound serves as:

  • An intermediate for complex molecule synthesis

  • A reagent for introducing fluorinated functional groups

  • A model compound for studying reaction mechanisms of halogenated aromatics

Its unique reactivity patterns make it useful in developing new synthetic methodologies or accessing challenging molecular structures.

Materials Science

Potential applications in materials science include:

  • Development of fluorinated polymers with enhanced properties

  • Creation of specialty chemicals with unique characteristics

  • Formulation of materials with increased thermal and chemical stability

The halogenated nature of the compound contributes to the stability and unique properties of materials derived from it.

Comparative Analysis with Similar Compounds

Understanding the relationship between 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene and structurally similar compounds provides valuable insights into its distinctive properties and potential applications.

Structural Analogs Comparison

CompoundCAS NumberKey Structural DifferencesNotable Properties
4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene1404194-07-5Different positional arrangement of substituentsSimilar reactivity with potential for different biological interactions
1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene1404194-41-7Additional fluorine atom at position 3Potentially increased metabolic stability and altered binding properties
1-Chloro-2-fluoro-4-methylbenzene(Parent compound in )Lacks difluoromethoxy groupLess complex structure with different reactivity profile

The specific arrangement of substituents on the aromatic ring significantly impacts the compound's chemical reactivity, physical properties, and biological activity .

Structure-Property Relationships

Several trends can be observed when comparing these related compounds:

  • Increasing fluorine content generally enhances metabolic stability

  • The position of the chloro(difluoro)methoxy group affects reactivity patterns

  • The placement of substituents influences binding orientation with biological targets

  • Varying substitution patterns can alter physical properties like solubility and melting points

These structure-property relationships are valuable in designing compounds with specific characteristics for targeted applications.

Future Research Directions

Research on 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene continues to evolve, with several promising avenues for future investigation.

Synthetic Methodology Development

Future research may focus on:

  • Developing more efficient and environmentally friendly synthesis methods

  • Exploring new catalytic systems for selective functionalization

  • Investigating flow chemistry approaches for scaled production

  • Optimizing reaction conditions to improve yields and reduce waste

These advances could make the compound more accessible for research and industrial applications.

Biological Activity Exploration

Potential research directions include:

  • Comprehensive screening against diverse biological targets

  • Structure-activity relationship studies to identify optimal substitution patterns

  • Investigation of potential therapeutic applications

  • Toxicological and environmental impact assessments

Understanding the compound's interactions with biological systems could reveal new applications in pharmaceuticals or agrochemicals.

Materials Science Applications

Emerging research opportunities include:

  • Incorporation into specialized polymers or materials

  • Development of fluorinated surfaces with unique properties

  • Creation of novel composite materials with enhanced characteristics

  • Exploration of applications in electronic or optical materials

The unique properties conferred by the halogenated structure could lead to materials with distinctive performance attributes.

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